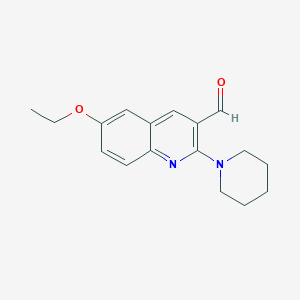

6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H20N2O2 |

|---|---|

Molecular Weight |

284.35 g/mol |

IUPAC Name |

6-ethoxy-2-piperidin-1-ylquinoline-3-carbaldehyde |

InChI |

InChI=1S/C17H20N2O2/c1-2-21-15-6-7-16-13(11-15)10-14(12-20)17(18-16)19-8-4-3-5-9-19/h6-7,10-12H,2-5,8-9H2,1H3 |

InChI Key |

OKZBHTRVHIKMTL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)N3CCCCC3)C=O |

Origin of Product |

United States |

Preparation Methods

Mechanism and Substrate Preparation

The Vilsmeier-Haack reaction serves as the foundational step for introducing the aldehyde group at position 3 of the quinoline ring. This electrophilic formylation requires N-arylacetamide precursors, such as 6-ethoxyacetanilide, which undergo cyclization in the presence of phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The reaction proceeds via the formation of a chloroiminium intermediate, which facilitates electrophilic attack at the para-position relative to the acetamide group, yielding 6-ethoxy-2-chloroquinoline-3-carbaldehyde (Figure 1).

Critical Parameters:

Ethoxy Group Incorporation

The ethoxy substituent at position 6 is introduced during the synthesis of the N-arylacetamide precursor. Ethylation of 6-hydroxyacetanilide using ethyl bromide or diethyl sulfate in the presence of a base (e.g., K₂CO₃) provides 6-ethoxyacetanilide, which is subsequently subjected to Vilsmeier-Haack conditions. This step is critical for ensuring regioselectivity in the formylation process.

Nucleophilic Aromatic Substitution with Piperidine

Catalytic Systems and Solvent Optimization

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | Ethanol | 78 | 24 | 60 |

| K₂CO₃ | DMF | 120 | 15 | 78 |

| CTAB | PEG-400 | 135 | 2.5 | 98 |

Mechanistic Insights

CTAB enhances reactivity by stabilizing the transition state through micelle formation, which increases the local concentration of piperidine at the quinoline surface. PEG-400 acts as a green solvent, reducing energy requirements and enabling easy product isolation via ice-water precipitation.

Alternative Synthetic Routes and Modern Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the SNAr step. For example, reacting 6-ethoxy-2-chloroquinoline-3-carbaldehyde with piperidine under solvent-free microwave conditions (300 W, 140°C) completes the substitution in 30 minutes with 95% yield. This method avoids column chromatography, simplifying purification.

Reductive Amination Approaches

Although less common, reductive amination offers an alternative pathway. Reacting 6-ethoxyquinoline-3-carbaldehyde with piperidine in the presence of NaBH₄ in methanol yields the target compound, but this method is limited by competing side reactions and lower yields (70–75%).

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Neuropharmacology

Research indicates that 6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde and its derivatives exhibit significant inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in Alzheimer's disease pathology. Studies have shown that certain derivatives can achieve low micromolar IC₅₀ values, indicating their potential as therapeutic agents for cognitive disorders.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies demonstrate that related quinoline derivatives can induce apoptosis in various cancer cell lines, including prostate (PC-3), liver (HepG-2), and colon (Caco-2) cancers. For instance, derivatives showed significant caspase activation, suggesting a mechanism for inducing programmed cell death .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its solubility and bioavailability while maintaining effective biological activity against cholinesterases. Molecular docking studies reveal strong binding affinities to enzyme active sites, which correlate with observed inhibitory activities.

Comparison with Related Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 6-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde | Methyl group at position 6 | Potent cholinesterase inhibitors |

| 8-Methylquinoline derivatives | Methyl substitution at position 8 | Neuroprotective properties |

| Quinoline thiosemicarbazones | Thiosemicarbazone moiety attached | Anticancer activity |

Case Study 1: Neurodegenerative Disease Research

A study demonstrated that derivatives of this compound effectively inhibited cholinesterase enzymes in vitro, suggesting their potential for Alzheimer's treatment. The structure-based design approach revealed that modifications at specific positions enhanced binding affinity and inhibitory potency against cholinesterases.

Case Study 2: Anticancer Activity

In another investigation, several derivatives were tested against various cancer cell lines. The results indicated that specific modifications to the quinoline structure significantly improved apoptotic activity. For example, certain compounds induced over 66% apoptosis in HepG-2 cells, showcasing their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of quinoline-3-carbaldehydes are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Quinoline-3-carbaldehyde Derivatives

Key Observations:

- Substituent Position : The 6-ethoxy group in the target compound may improve metabolic stability compared to methyl or halogen substituents (e.g., 9-bromo in ) due to reduced electrophilicity .

- Piperidine vs.

- Carbaldehyde Reactivity : The 3-carbaldehyde group enables condensation reactions (e.g., chalcone formation in ), a feature shared across analogs .

Physicochemical and Computational Insights

- Lipophilicity : The 6-ethoxy group in the target compound likely increases logP compared to methyl or halogenated analogs, improving blood-brain barrier penetration in neurological applications .

- Molecular Docking: Piperidine-containing quinolines (e.g., ) show strong binding to cholinesterase active sites, with the carbaldehyde forming critical hydrogen bonds .

Biological Activity

6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde is a synthetic compound characterized by its unique quinoline structure, which includes an ethoxy group, a piperidine moiety, and an aldehyde functional group. This structural configuration contributes to its significant biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₂₀N₂O₂. The presence of the ethoxy group at the 6-position enhances its solubility and bioavailability, while the piperidine at the 2-position and the aldehyde at the 3-position are crucial for its biological interactions.

Research indicates that this compound acts as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. The inhibitory effects of this compound have been assessed through various studies, revealing IC₅₀ values in the low micromolar range, suggesting substantial potential as a therapeutic agent for cognitive disorders.

Table 1: Biological Activity Summary

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Neuropharmacological Studies : In vitro evaluations demonstrated that derivatives of this compound significantly inhibit cholinesterase activity. Molecular docking studies indicated strong binding affinities to the active sites of these enzymes, correlating with their inhibitory activities .

- Anticancer Activity : A study reported that related quinoline derivatives exhibited potent anticancer effects against multiple cell lines, including HepG-2 (liver), PC-3 (prostate), and Caco-2 (colon). The compounds induced significant apoptosis and activated caspases, which are critical for programmed cell death .

- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the piperidine moiety could enhance biological activity. For instance, substituting different groups on the piperidine ring has shown to increase binding affinity to cholinesterases .

Q & A

Q. What are the common synthetic routes for 6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step protocols involving acylation, nucleophilic substitution, or condensation reactions. For example, modified procedures using phosphorus pentachloride (PCl₅) for chlorination of quinoline precursors (e.g., 2-chloroquinoline-3-carbaldehyde derivatives) are foundational . Optimization involves adjusting solvent polarity (e.g., dichloromethane or DMF), temperature (50–120°C), and stoichiometric ratios of reagents. Catalytic systems (e.g., Lewis acids) can enhance yields, while inert atmospheres (N₂/Ar) may stabilize reactive intermediates .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key methods include:

- IR Spectroscopy : Identifies aldehyde C=O stretches (~1700 cm⁻¹) and ethoxy C-O bonds (~1250 cm⁻¹) .

- GC-MS : Detects molecular ions (though intensity may be low, 0.5–8.0%) and fragmentation patterns .

- NMR : ¹H/¹³C NMR resolves piperidine ring protons (δ 1.5–3.5 ppm), quinoline aromatic signals, and aldehyde protons (δ ~10 ppm) .

Q. How do substituents on the quinoline core influence reactivity and stability?

Substituents like ethoxy (electron-donating) or piperidin-1-yl (bulky, basic) groups alter electronic and steric profiles. Ethoxy enhances quinoline ring stability against electrophilic attacks, while the piperidine moiety may participate in hydrogen bonding or salt formation, affecting solubility . Comparative studies with chloro or methyl analogues highlight substituent-dependent reactivity in cross-coupling or oxidation reactions .

Advanced Research Questions

Q. How can reaction efficiency be improved for low-yield steps in the synthesis?

Design of Experiments (DoE) approaches systematically test variables (e.g., temperature, catalyst loading). For example, optimizing PCl₅-mediated chlorination ( ) may benefit from microwave-assisted heating or flow chemistry to reduce side reactions . Parallel screening of alternative reagents (e.g., POCl₃) could mitigate harsh conditions .

Q. What crystallographic data are available for related quinoline-3-carbaldehydes, and how do they inform conformational analysis?

Single-crystal X-ray diffraction of 2-chloro-6-methoxyquinoline-3-carbaldehyde ( ) reveals planar quinoline rings and aldehyde group orientation. Bond angles and torsion angles provide insights into steric hindrance from the piperidine substituent, guiding molecular docking studies .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular dynamics simulations and DFT calculations assess electronic properties (e.g., HOMO-LUMO gaps) and binding affinities. Docking studies using viral protein targets (e.g., SARS-CoV-2 proteases) can prioritize derivatives for synthesis . Software like AutoDock or Schrödinger Suite integrates crystallographic data ( ) for accuracy .

Q. How should researchers address discrepancies in spectral data (e.g., low GC-MS ion intensity)?

Combine complementary techniques: High-resolution MS (HRMS) validates molecular weight, while 2D NMR (COSY, HSQC) resolves ambiguous proton couplings. Cross-validate with synthetic intermediates to confirm purity .

Q. What purification challenges arise due to the compound’s physicochemical properties?

The aldehyde group’s sensitivity to oxidation necessitates chromatography under inert conditions (e.g., silica gel with 1–5% Et₃N). Recrystallization from ethanol/water mixtures improves purity, monitored by TLC or HPLC .

Methodological and Analytical Focus

Q. How can substituent effects guide the design of derivatives with enhanced bioactivity?

Structure-activity relationship (SAR) studies compare analogues (e.g., replacing ethoxy with methoxy or halogens). Biological assays (e.g., enzyme inhibition) paired with computational ADMET profiling identify optimal substituents .

Q. What role does conformational flexibility play in the compound’s reactivity?

X-ray data ( ) and NMR NOE experiments reveal restricted rotation around the piperidine-quinoline bond, influencing nucleophilic attack sites. Steric maps from crystallography guide functionalization strategies .

Q. Are there alternative green chemistry routes to synthesize this compound?

Explore solvent-free conditions or biocatalysis (e.g., lipases for acylations). Microwave-assisted synthesis reduces energy use, while recyclable catalysts (e.g., zeolites) minimize waste .

Q. How does the compound’s stability vary under different storage conditions?

Accelerated stability studies (40°C/75% RH) monitor degradation via HPLC. Lyophilization or storage in amber vials under N₂ mitigates aldehyde oxidation .

Q. What solvent systems optimize its solubility for reaction or formulation?

Test polar aprotic solvents (DMF, DMSO) for reactions, while PEG-water mixtures enhance aqueous solubility for biological testing. Solubility parameters (Hansen) correlate with experimental results .

Interdisciplinary and Collaborative Approaches

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.